molecular formula C9H18O3 B14365877 Acetic acid;2-methylhex-4-en-3-ol CAS No. 92775-95-6

Acetic acid;2-methylhex-4-en-3-ol

Cat. No.: B14365877
CAS No.: 92775-95-6
M. Wt: 174.24 g/mol
InChI Key: WCURJWAEAPFCNS-UHFFFAOYSA-N
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Description

Acetic acid;2-methylhex-4-en-3-ol is an organic compound with the molecular formula C9H18O2. It is a derivative of acetic acid and contains a 2-methylhex-4-en-3-ol moiety. This compound is known for its unique chemical structure, which includes both an acetic acid group and an unsaturated alcohol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methylhex-4-en-3-ol can be achieved through various synthetic routes. One common method involves the esterification of 2-methylhex-4-en-3-ol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-methylhex-4-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The unsaturated alcohol group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding saturated alcohol.

    Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or an acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

Acetic acid;2-methylhex-4-en-3-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-methylhex-4-en-3-ol involves its interaction with various molecular targets and pathways. The acetic acid group can participate in esterification and hydrolysis reactions, while the unsaturated alcohol group can undergo oxidation and reduction reactions. These interactions can lead to the formation of different products and intermediates, which can exert various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;2-methylhex-3-yl ester: This compound is similar in structure but lacks the unsaturation in the alcohol group.

    Acetic acid;2-methylhex-4-en-3-one: This compound contains a ketone group instead of an alcohol group.

Uniqueness

Acetic acid;2-methylhex-4-en-3-ol is unique due to the presence of both an acetic acid group and an unsaturated alcohol group. This combination allows the compound to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.

Properties

CAS No.

92775-95-6

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

acetic acid;2-methylhex-4-en-3-ol

InChI

InChI=1S/C7H14O.C2H4O2/c1-4-5-7(8)6(2)3;1-2(3)4/h4-8H,1-3H3;1H3,(H,3,4)

InChI Key

WCURJWAEAPFCNS-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(C)C)O.CC(=O)O

Origin of Product

United States

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